molecular formula C6H11ClFN3 B2775225 [1-(2-Fluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride CAS No. 2197056-50-9

[1-(2-Fluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride

Cat. No.: B2775225
CAS No.: 2197056-50-9
M. Wt: 179.62
InChI Key: ZZIRQCFZYHORHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1-(2-Fluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride” is a chemical compound with the molecular formula C6H11ClFN3 . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10FN3.2ClH/c7-1-2-10-5-9-4-6(10)3-8;;/h4-5H,1-3,8H2;2*1H . This indicates the presence of a fluorine atom attached to an ethyl group, which is further connected to an imidazole ring.


Physical and Chemical Properties Analysis

This compound is a solid . Its molecular weight is 216.09 . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the resources I have .

Mechanism of Action

The mechanism of action for this compound is not specified in the resources I have. It’s important to note that the mechanism of action would depend on the context in which the compound is used, such as in a biological or chemical process .

Safety and Hazards

Specific safety and hazard information for this compound is not available in the resources I have. It’s always important to handle chemical compounds with appropriate safety measures .

Properties

IUPAC Name

[3-(2-fluoroethyl)imidazol-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN3.ClH/c7-1-2-10-5-9-4-6(10)3-8;/h4-5H,1-3,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIRQCFZYHORHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C=N1)CCF)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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